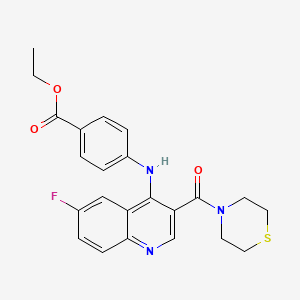
Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluoroquinolones, which are a family of synthetic broad-spectrum antibiotics . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Synthesis Analysis
Fluoroquinolones are typically synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . The specific synthesis route for this compound would likely involve similar strategies, incorporating the thiomorpholine-4-carbonyl and benzoate groups at the appropriate stages.Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a quinoline core, with a fluorine atom at the 6-position, an amino group at the 4-position linked to a benzoate group, and a thiomorpholine-4-carbonyl group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluoroquinoline core, as well as the thiomorpholine-4-carbonyl and benzoate groups. Fluoroquinolones are known to form complexes with metals, which could have implications for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoroquinolones are generally well-absorbed and exhibit good tissue penetration . The presence of the thiomorpholine-4-carbonyl and benzoate groups could potentially influence these properties.Aplicaciones Científicas De Investigación
Fluorescence and Biochemistry Applications
Quinoline derivatives, including those similar to Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, are known for their efficient fluorescence properties. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their sensitivity and selectivity make them suitable for DNA fluorophore applications based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Organic Light-Emitting Device Applications
Quinoline derivatives demonstrate potential in organic light-emitting diode (OLED) applications. Their electronic structures, including donor and acceptor subunits, allow for efficient red emission, making them suitable for standard-red OLEDs. These properties open up avenues for the development of new materials for OLED technologies (Luo et al., 2015).
Antibacterial Properties
Certain quinoline derivatives exhibit significant antibacterial activities. Modifications in their structures, such as substituting different groups, can enhance their effectiveness against both Gram-positive and Gram-negative bacteria. This makes them valuable in the development of new antibacterial agents (Koga et al., 1980).
Synthesis of Novel Compounds
Quinoline derivatives are versatile in the synthesis of novel compounds. For instance, their interaction with various reagents can lead to the formation of new heterocyclic compounds with potential biological activities. This versatility is crucial in the exploration of new therapeutic agents (Gao et al., 2011).
Fluorescence Studies and Biological Applications
Extensive synthesis and fluorescence studies of N-aryl-2-aminoquinolines, a category related to Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, highlight their potential in biological applications. Understanding their luminescence properties and how they are influenced by various factors such as hydrogen bonding and substituents aids in their application in biological imaging and sensing (Hisham et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCKOCQYTXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

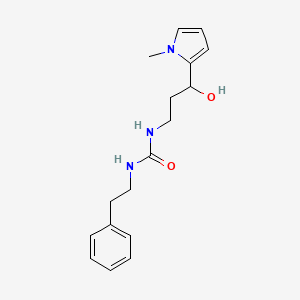
![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)
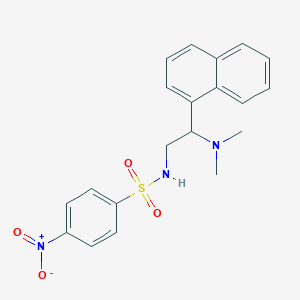
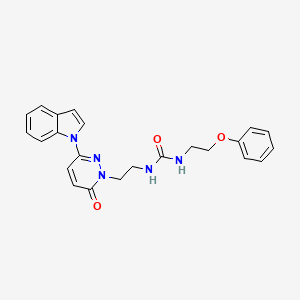
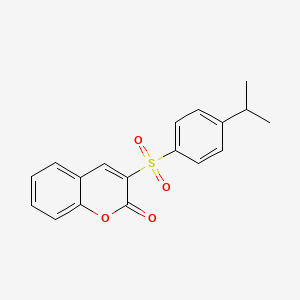
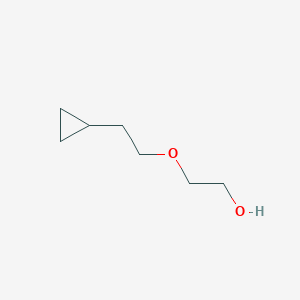
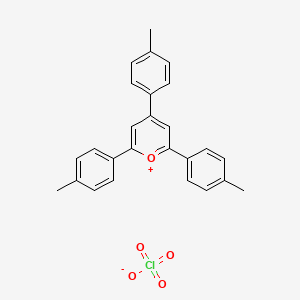
![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)
![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)
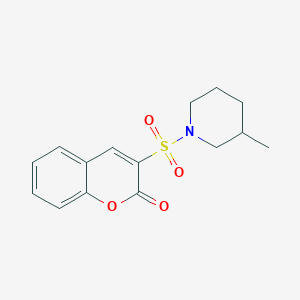
![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)
![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)